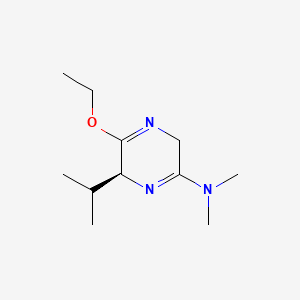
(S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethoxy group, an isopropyl group, and a pyrazinamine core. Its stereochemistry is defined by the (6S) configuration, which plays a crucial role in its biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazinamine Core: The initial step involves the formation of the pyrazinamine core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a diketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction. This step involves the reaction of the pyrazinamine intermediate with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.
Introduction of the Isopropyl Group: The isopropyl group is introduced through an alkylation reaction. This can be achieved by reacting the intermediate with isopropyl bromide in the presence of a strong base like sodium hydride.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the pyrazinamine core. This can be accomplished by reacting the intermediate with formaldehyde and formic acid under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6S)-5-Methyltetrahydrofolic acid: A folate derivative with similar stereochemistry.
(6S)-5,6,7,8-Tetrahydrofolic acid: Another folate derivative with a similar core structure.
(6S)-5-Methyltetrahydrofolate-Calcium: A calcium salt of a similar compound used in supplements.
Uniqueness
(S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
134870-63-6 |
|---|---|
Formule moléculaire |
C11H21N3O |
Poids moléculaire |
211.309 |
Nom IUPAC |
(5S)-6-ethoxy-N,N-dimethyl-5-propan-2-yl-2,5-dihydropyrazin-3-amine |
InChI |
InChI=1S/C11H21N3O/c1-6-15-11-10(8(2)3)13-9(7-12-11)14(4)5/h8,10H,6-7H2,1-5H3/t10-/m0/s1 |
Clé InChI |
JZLVCDXBWITZMJ-JTQLQIEISA-N |
SMILES |
CCOC1=NCC(=NC1C(C)C)N(C)C |
Synonymes |
Pyrazinamine, 5-ethoxy-3,6-dihydro-N,N-dimethyl-6-(1-methylethyl)-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


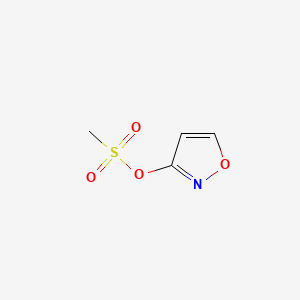
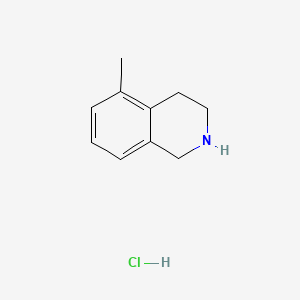


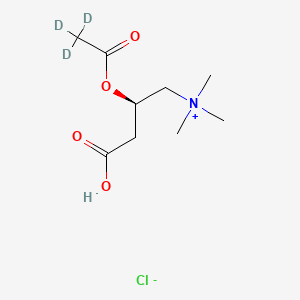
![3-[(Diethoxymethyl)silyl]pyridine](/img/structure/B590596.png)
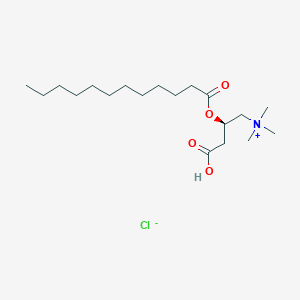

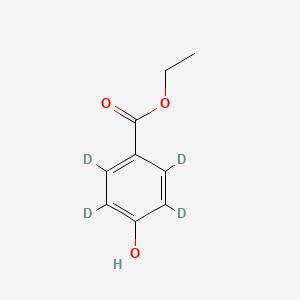
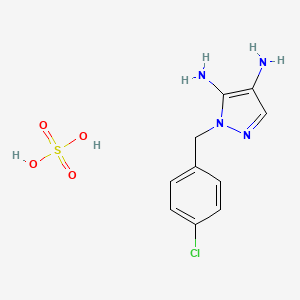
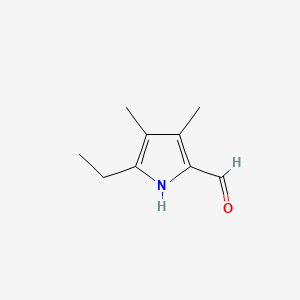
![Mevalonolactone, RS-, [5-3H]](/img/structure/B590605.png)
